1-(2-Hydroxy-4-nitrophenyl)ethanone
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. innovareacademics.in They are important intermediates in organic synthesis. innovareacademics.in 1-(2-Hydroxy-4-nitrophenyl)ethanone is a multifunctional aromatic ketone. The ketone functional group, along with the hydroxyl and nitro substituents on the aromatic ring, dictates its reactivity.
The carbonyl group can undergo nucleophilic addition and condensation reactions, for example, reacting with amines to form Schiff bases. nih.gov The aromatic ring is susceptible to electrophilic substitution, with the existing substituents influencing the position of incoming groups. The acidity of the α-hydrogens on the acetyl group allows for reactions such as aldol (B89426) condensations, a key step in the synthesis of larger molecules like chalcones. innovareacademics.in
Significance of Hydroxylated and Nitrated Phenyl Ethanone (B97240) Scaffolds
The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the phenyl ethanone framework is of considerable chemical significance. The hydroxyl group, particularly at the ortho position to the acetyl group as in 2-hydroxyacetophenones, is crucial for the synthesis of various heterocyclic compounds. It acts as a handle for cyclization reactions to form important classes of compounds like flavones and chalcones. orientjchem.orgnih.govgoogle.com
Nitro-containing compounds are known for a wide range of biological activities, most notably antimicrobial properties. acs.org The nitro group can be reduced to other functional groups, such as amines, which are valuable for further synthetic transformations. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various pharmaceutical intermediates. nih.govacs.org A study on acetophenone (B1666503) derivatives has shown that compounds with nitro and hydroxyl groups exhibit antibacterial activity. chemrevlett.com
Overview of Research Trajectories for Related Chemical Architectures
The chemical architecture of this compound serves as a scaffold for various research trajectories. A significant area of research is its use as a precursor for the synthesis of more complex molecules with potential biological activities.
Synthesis of Flavones and Chalcones: 2-Hydroxyacetophenones are key starting materials for the synthesis of flavones and chalcones. orientjchem.orgnih.govnih.gov Flavones are a class of flavonoids with a 2-phenylchromen-4-one backbone and exhibit a wide range of biological activities. google.com Chalcones, or 1,3-diphenyl-2-propen-1-ones, are also known for their pharmacological properties and serve as intermediates for synthesizing flavonoids. nih.govnih.gov The synthesis often involves a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and an aromatic aldehyde. orientjchem.orgrsc.org
Coordination Chemistry and Catalysis: The Schiff bases derived from 2-hydroxyacetophenone and various amines can act as ligands to form metal complexes. nih.gov These complexes are being investigated for their catalytic applications in various chemical transformations.
Hydrodeoxygenation Studies: Research has also been conducted on the selective hydrodeoxygenation of substituted acetophenones. For example, bimetallic nanoparticles have been used as catalysts for the deoxygenation of the side-chain of various acetophenone derivatives, including those with nitro and hydroxy substituents, without affecting the aromatic ring. This provides a pathway to valuable alkyl phenols and anilines.
The following table summarizes some research findings on related substituted acetophenones:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXEEAWDJCUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379600 | |
| Record name | 1-(2-hydroxy-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1834-91-9 | |
| Record name | 1-(2-hydroxy-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Hydroxy 4 Nitrophenyl Ethanone and Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 1-(2-hydroxy-4-nitrophenyl)ethanone.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. In the analysis of acetophenone (B1666503) and its derivatives, FT-IR spectra provide clear evidence of the carbonyl (C=O), nitro (NO₂), and hydroxyl (-OH) groups. For instance, the IR spectrum of 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, a related compound, shows distinct peaks at 3447 cm⁻¹ (hydroxyl group), 1704 cm⁻¹ (carbonyl group), and 1597 and 1344 cm⁻¹ (nitro group). rsc.org Similarly, the parent compound, acetophenone, exhibits a characteristic C=O stretching vibration. rsc.org The presence of these functional groups is a defining feature of the molecular structure.
The substitution pattern on the aromatic ring significantly influences the vibrational frequencies. For example, the position of the nitro group in nitroacetophenone isomers can be distinguished by their unique FT-IR and FT-Raman spectra. cram.com Theoretical calculations using Density Functional Theory (DFT) can be employed to predict and help assign these vibrational wavenumbers, providing excellent agreement with experimental data. cram.com
Table 1: Characteristic FT-IR Peaks for an Analog of this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Hydroxyl (-OH) | 3447 | rsc.org |
| Carbonyl (C=O) | 1704 | rsc.org |
| Nitro (NO₂) | 1597, 1344 | rsc.org |
| Aromatic C-H | 3079 | rsc.org |
This table is based on data for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. FT-Raman analysis of nitroacetophenone derivatives helps in the complete vibrational assignment of the molecule. cram.com For example, in 2'-nitroacetophenone, both FT-IR and FT-Raman spectra are used to identify the vibrational modes. cram.com
Surface-Enhanced Raman Spectroscopy (SERS) can be utilized to significantly enhance the Raman signal, allowing for the detection of even minute quantities of the analyte. nih.gov This technique has been used to study the photoreduction of nitroaromatic compounds on graphene surfaces, where the reduction of the nitro group's Raman intensity at approximately 1334 cm⁻¹ can be monitored in real-time. researchgate.net This highlights the potential of Raman spectroscopy in studying the reactivity of the nitro group in compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In analogs of this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the aromatic ring.
For example, in 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the aromatic protons on the nitrophenyl ring appear as doublets at approximately 8.07 ppm and 7.47 ppm. rsc.org The methyl protons of the acetyl group typically appear as a singlet around 2.15-2.20 ppm. rsc.orgchegg.com The hydroxyl proton often presents as a broad singlet, as seen at 3.57 ppm in the aforementioned analog. rsc.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern of the aromatic ring. For instance, the ¹H NMR data for 1-(5-hydroxy-2-nitrophenyl)ethanone (B1585161) shows distinct aromatic proton signals at 8.093, 7.005, and 6.859 ppm. chemicalbook.com
Table 2: ¹H NMR Data for an Analog of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic | 8.07 | d | rsc.org |
| Aromatic | 7.47 | d | rsc.org |
| Methine (-CH) | 5.20 | m | rsc.org |
| Hydroxyl (-OH) | 3.57 | br s | rsc.org |
| Methylene (-CH₂) | 2.81 | m | rsc.org |
This table is based on data for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. udel.edu
In substituted acetophenones, the carbonyl carbon typically resonates at a low field (high ppm value), often around 197-208 ppm. rsc.orgrsc.org For 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the carbonyl carbon peak is observed at 208.46 ppm. rsc.org The carbons of the aromatic ring show signals in the range of approximately 123-150 ppm, with the carbon attached to the nitro group appearing at a lower field due to its electron-withdrawing nature. rsc.org The methyl carbon of the acetyl group typically gives a signal at a higher field, around 26-31 ppm. rsc.orgrsc.org The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT, allows for the unambiguous assignment of all carbon signals in the molecule. rsc.org
Table 3: ¹³C NMR Data for an Analog of this compound
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carbonyl (C=O) | 208.46 | rsc.org |
| Aromatic (C-NO₂) | 149.99 | rsc.org |
| Aromatic (C-C) | 147.26 | rsc.org |
| Aromatic (CH) | 126.38 | rsc.org |
| Aromatic (CH) | 123.71 | rsc.org |
| Methine (CH-OH) | 68.85 | rsc.org |
| Methylene (-CH₂-) | 51.47 | rsc.org |
This table is based on data for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The presence of chromophores, such as the carbonyl group, the nitro group, and the aromatic ring in this compound, gives rise to characteristic absorption bands.
The conjugation between the carbonyl group and the benzene (B151609) ring in acetophenone leads to delocalization of electrons, affecting the energy of the electronic transitions. studyraid.com The introduction of substituents like the hydroxyl and nitro groups further modifies the absorption spectrum. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, both influence the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). UV-Visible spectra of related compounds show absorption maxima that are indicative of these electronic systems. researchgate.net For instance, studies on substituted acetophenones have shown correlations between their electronic properties and their UV photoelectron spectra. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound and its analogs, the absorption of UV and visible light is influenced by the presence of the aromatic ring, the carbonyl group, the hydroxyl group, and the nitro group. These chromophores contribute to characteristic absorption bands.
A study on 2,4,5-trihydroxyacetophenone revealed absorption maxima at 345 nm (log ε = 3.79) and 280 nm (log ε = 4.00). fordham.edu The spectrum of this compound was shown to undergo an irreversible transformation in the presence of 0.1 N sodium hydroxide (B78521), indicating changes in the molecular structure in an alkaline medium. fordham.edu Another related compound, 4-nitroacetophenone, which lacks the ortho-hydroxyl group, serves as a useful comparator.
The table below summarizes the UV-Vis absorption data for some analogs of this compound.
| Compound Name | Solvent/Conditions | λmax (nm) | Molar Absorptivity (log ε) |
| 2,4,5-Trihydroxyacetophenone | - | 345 | 3.79 |
| - | 280 | 4.00 | |
| 2,3,5-Trimethoxyacetophenone Derivative (IV) | - | 342 | 3.89 |
| - | 275 | 4.07 | |
| - | 237 | 4.21 |
Data compiled from a study on trihydroxyacetophenone derivatives. fordham.edu
The presence of the nitro group in the para position in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone, due to the extension of the conjugated system. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen can also influence the electronic absorption spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of a molecule in its excited state and the relaxation processes that occur after photoexcitation. The fluorescence properties of a compound are highly sensitive to its molecular structure and environment.
Specific fluorescence data for this compound is not extensively documented. However, studies on structurally related compounds can offer predictive insights. For example, the photophysical properties of 4-nitro-1-hydroxy-2-naphthoic acid have been investigated, revealing the potential for excited state intramolecular proton transfer (ESIPT). researchgate.net This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state, can lead to a large Stokes shift and dual fluorescence emission. Given the presence of a similar intramolecular hydrogen bond in this compound, ESIPT could be a potential de-excitation pathway.
In a study of 4-nitro-1-hydroxy-2-naphthoic acid, emission bands were observed for the neutral form (410 nm), an intermolecular proton transfer form (490 nm), and an intramolecular proton transfer form (560 nm). researchgate.net The investigation of fluorescence in another compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been utilized to develop a sensitive detection method based on fluorescence resonance energy transfer (FRET). mdpi.com While structurally different, this demonstrates the utility of fluorescence properties in analytical applications.
The table below presents fluorescence data for related compounds, which may serve as a reference for the potential fluorescent behavior of this compound.
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| 4-Nitro-1-hydroxy-2-naphthoic acid | 340 | 410, 490, 560 | Multiple emission bands indicating different excited state species. researchgate.net |
| Enrofloxacin | 274 | 450 | Emission peak observed under acidic conditions. researchgate.net |
| Rhodamine 6G (in the presence of HDMF) | - | 553 | Fluorescence recovery due to competitive binding. mdpi.com |
The fluorescence characteristics of this compound would require experimental verification to confirm the presence and nature of any emission.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
While the crystal structure of this compound has not been reported in the searched literature, the structures of several analogous compounds have been determined, offering valuable comparative data.
For example, the crystal structure of 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-1,3-propanedioxime has been solved. researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net The detailed crystallographic data are presented in the table below.
Another relevant structure is that of 2-chloro-1-(3-hydroxyphenyl)ethanone , which is an α-haloketone. researchgate.net This molecule is planar and forms inversion-symmetric dimers in the crystal lattice through strong O—H···O and weak C—H···O hydrogen bonds. researchgate.net
The crystal structures of several 3-hydroxy-4-phenyl-1,5-benzodiazepine derivatives have also been elucidated, providing insights into the conformations and intermolecular interactions of related heterocyclic systems. mdpi.com
The following table summarizes the crystallographic data for an analog of this compound.
| Compound Name | 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-1,3-propanedioxime |
| Chemical Formula | C₁₅H₁₃N₃O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.979(1) |
| b (Å) | 8.309(1) |
| c (Å) | 13.128(1) |
| α (°) | 105.566(9) |
| β (°) | 105.287(8) |
| γ (°) | 93.15(1) |
| Volume (ų) | 700.9 |
| Z | 2 |
| Temperature (K) | 292 |
| R-factor (%) | 4.3 |
Crystallographic data for an analog of this compound. researchgate.net
The determination of the crystal structure of this compound would be invaluable for confirming the planarity of the molecule, the nature of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups, and the packing of the molecules in the solid state, which is influenced by intermolecular forces such as hydrogen bonding and π-π stacking.
Computational and Quantum Chemical Investigations of 1 2 Hydroxy 4 Nitrophenyl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
The first step in a DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For 1-(2-hydroxy-4-nitrophenyl)ethanone, this involves determining the bond lengths, bond angles, and dihedral angles.
The presence of the hydroxyl and acetyl groups allows for different conformational isomers. A potential energy surface (PES) scan is typically performed by systematically changing the dihedral angles associated with these groups to identify all possible stable conformers. For a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, DFT calculations have shown that the most stable conformation is planar, with an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov This hydrogen bond forms a six-membered ring, significantly stabilizing the structure. It is expected that this compound would exhibit a similar stable conformation.
Table 1: Representative Optimized Geometrical Parameters of a Related Compound (1-(2-hydroxy-4,5-dimethylphenyl)ethanone) Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.412 | C1-C2-C3 | 119.5 |
| C2-O1 | 1.355 | C2-C1-C6 | 119.8 |
| C1-C7 | 1.478 | O1-C2-C3 | 120.7 |
| C7-O2 | 1.259 | C1-C7-O2 | 121.9 |
| C7-C8 | 1.515 | C1-C7-C8 | 118.4 |
Note: The data presented is for a structurally similar compound and serves as an illustrative example.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of the experimental spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
For nitrophenol derivatives, characteristic vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the acetyl group, and the symmetric and asymmetric stretching of the nitro group. nih.gov The intramolecular hydrogen bond in this compound would cause a red-shift (lowering of the wavenumber) in the O-H stretching frequency compared to a free hydroxyl group.
Table 2: Predicted Vibrational Frequencies and Assignments for a Related Nitrophenol Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H stretch | 3250 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2980-2900 |
| C=O stretch | 1650 |
| C=C stretch (aromatic) | 1600-1450 |
| NO₂ asymmetric stretch | 1530 |
| NO₂ symmetric stretch | 1350 |
| C-N stretch | 850 |
Note: These are representative values for a nitrophenol derivative and may differ for the specific target compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the energy of the LUMO is related to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive. irjweb.com
For this compound, the HOMO is expected to be localized on the phenyl ring and the hydroxyl group, which are electron-rich, while the LUMO is likely to be centered on the nitro group and the acetyl group, which are electron-withdrawing. This distribution facilitates intramolecular charge transfer from the electron-donating part to the electron-accepting part of the molecule.
Table 3: Calculated HOMO-LUMO Energies and Related Parameters for a Substituted Nitrophenyl Compound
| Parameter | Value (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -2.54 |
| Energy Gap (ΔE) | 4.31 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.54 |
| Global Hardness (η) | 2.155 |
| Chemical Potential (μ) | -4.695 |
| Electrophilicity Index (ω) | 5.12 |
Note: The data is based on a representative substituted nitrophenyl compound.
Intramolecular charge transfer (ICT) is a key process in many organic molecules containing both electron-donating and electron-accepting groups. In this compound, the hydroxyl group acts as an electron donor, while the nitro and acetyl groups act as electron acceptors. The phenyl ring serves as a π-conjugated bridge facilitating this charge transfer. This ICT character can be visualized through the analysis of the HOMO and LUMO distributions and can be quantified using various computational techniques.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It allows for the investigation of charge delocalization and hyperconjugative interactions. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is a measure of the strength of the delocalization.
For this compound, significant delocalization is expected from the lone pairs of the oxygen atoms of the hydroxyl and nitro groups to the π* orbitals of the aromatic ring. The intramolecular hydrogen bond can also be characterized as a donor-acceptor interaction within the NBO framework. wikipedia.org
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Molecule
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O1 | π(C2-C3) | 25.5 |
| LP(1) O1 | π(C5-C6) | 18.2 |
| π(C1-C6) | π(C2-C3) | 20.1 |
| π(C4-C5) | π(N1-O3) | 15.7 |
Note: LP denotes a lone pair. The data is illustrative for a substituted aromatic system.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group, especially due to the intramolecular hydrogen bond, and the hydrogen atoms of the methyl group will exhibit positive electrostatic potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nist.govsigmaaldrich.com It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to how a molecule interacts with light, making it a workhorse for computational electronic spectroscopy. researchgate.net For this compound, TD-DFT calculations are essential for predicting its ultraviolet-visible (UV-Vis) absorption spectrum, understanding its photophysical behavior, and characterizing its electronic transitions.
Research on related acetophenone (B1666503) derivatives demonstrates the utility of TD-DFT. For instance, studies on 2-nitroacetophenone use TD-DFT to calculate vertical excitation energies, oscillator strengths (a measure of the probability of a transition), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net Such calculations for this compound would involve determining the energy difference between the ground state and various excited states, identifying which transitions are most likely to occur upon light absorption.
The key parameters obtained from a TD-DFT analysis include the excitation energy (which corresponds to the position of an absorption peak), the oscillator strength (related to the intensity of the peak), and the molecular orbitals involved in the transition. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important, as the HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and electronic properties of the molecule. researchgate.net
Table 1: Illustrative Data from a Typical TD-DFT Analysis This table is illustrative and shows the type of data that would be generated from a TD-DFT calculation on this compound.
| Parameter | Description | Typical Calculated Value |
| Excitation Energy (eV) | Energy required to promote an electron to a higher energy state. | 3.0 - 5.0 |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. | 250 - 410 |
| Oscillator Strength (f) | A dimensionless quantity indicating the strength of an electronic transition. | 0.01 - 1.0 |
| Major Orbital Contribution | The primary molecular orbitals involved in the transition (e.g., HOMO → LUMO). | π → π* |
These calculations are invaluable for understanding phenomena like excited-state intramolecular proton transfer (ESIPT), a process observed in other ortho-hydroxy acetophenone derivatives. researchgate.net TD-DFT can help determine the potential energy surfaces of the excited states, revealing whether such a transfer is energetically favorable. scispace.com
Ab Initio Calculations (e.g., MP2, Hartree-Fock)
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data beyond fundamental physical constants. The Hartree-Fock (HF) method is the foundational ab initio approach, providing a good approximation of the molecular wavefunction and energy by considering each electron in the average field of all other electrons. However, HF neglects the instantaneous correlation between the motions of electrons.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method specifically designed to incorporate electron correlation effects. This addition is crucial for obtaining more accurate descriptions of molecular structures, interaction energies, and thermodynamic properties. The MP2 method improves upon the HF results by adding a corrective term derived from perturbation theory, offering a better balance between computational cost and accuracy for many systems.
For this compound, these calculations would typically be used for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule with high precision.
Energy Calculations: Computing the total electronic energy, which can be used to compare the stability of different conformations or isomers.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which arise from the vibrations of its chemical bonds.
While specific MP2 or Hartree-Fock studies on this compound are not prevalent in the literature, the methodologies are standard tools in computational chemistry. A study on the conformational isomerism of a related nitro-derivative of o-hydroxy acetophenone utilized DFT, a related method, to calculate potential energy curves for the rotation of functional groups, demonstrating the power of these approaches to understand molecular dynamics. nih.gov
Experimental Charge Density Studies
Experimental charge density analysis is a sophisticated technique that uses high-resolution X-ray and neutron diffraction data to map the distribution of electrons within a crystal. This provides a detailed picture of chemical bonding, intermolecular interactions, and the electrostatic properties of a molecule.
While a specific charge density study for this compound was not found, a comprehensive investigation has been performed on its isomer, 1-(2-hydroxy-5-nitrophenyl)ethanone . rsc.org This study serves as an excellent proxy for understanding the type of insights that would be gained for the 4-nitro isomer. The analysis for the 5-nitro isomer revealed fine details of both intramolecular and intermolecular bonding. rsc.org A key finding was the characterization of the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, a feature also present in the 4-nitro isomer.
The topological analysis of the electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), allows for the precise characterization of bond critical points (BCPs). The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the nature and strength of chemical bonds and non-covalent interactions. For the 5-nitro isomer, this analysis provided quantitative evidence for the extent of π-electron delocalization across the phenyl ring and the substituent groups. rsc.org
Table 2: Selected Findings from the Experimental Charge Density Study of 1-(2-hydroxy-5-nitrophenyl)ethanone Note: This data is for the 5-nitro isomer and is presented to illustrate the results of such a study. rsc.org
| Interaction | Type | Key Finding |
| O-H···O | Intramolecular Hydrogen Bond | Strong, resonance-assisted hydrogen bond confirmed by topological analysis. |
| C-H···O | Intermolecular Hydrogen Bond | Weak interactions contributing to the crystal packing. |
| Phenyl Ring | π-Delocalization | Analysis of electron density reveals the extent of π-conjugation throughout the molecule. |
| Nitro Group | Electron Withdrawing Effect | The distribution of charge density shows the strong electron-withdrawing nature of the NO₂ group. |
Such a study on this compound would similarly illuminate the interplay between the hydroxyl, acetyl, and nitro groups, and how the change in the nitro group's position from para to meta (relative to the hydroxyl group) influences the electronic structure and intermolecular packing.
Thermodynamic Parameter Calculations
Computational chemistry provides a route to calculate various thermodynamic parameters that describe the energy and stability of a molecule. These calculations are vital for predicting chemical equilibria and reaction energetics. The properties are typically calculated using methods like DFT or ab initio approaches, often including corrections for vibrational, rotational, and translational contributions to the energy at a given temperature.
For this compound, a full computational thermochemical study would yield key parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). While a dedicated research paper on these calculations for this specific molecule is not available, basic molecular properties have been computed and are available in public databases like PubChem. nih.gov
Table 3: Computationally Derived Properties for this compound Data sourced from PubChem and calculated using computational methods. nih.gov
| Property | Value | Method/Source |
| Molecular Weight | 181.15 g/mol | PubChem 2.1 |
| XLogP3 | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Exact Mass | 181.03750770 Da | PubChem 2.1 |
| Polar Surface Area | 83.1 Ų | Cactvs 3.4.6.11 |
More advanced studies would involve calculating these parameters as a function of temperature. This information is crucial for chemical engineering applications and for understanding the compound's stability and reactivity under different conditions.
Chemical Reactivity and Mechanistic Pathways of 1 2 Hydroxy 4 Nitrophenyl Ethanone
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group of 1-(2-Hydroxy-4-nitrophenyl)ethanone can undergo oxidation, though the reaction is less straightforward than with aliphatic alcohols due to its attachment to an aromatic ring. The presence of other functional groups, particularly the electron-withdrawing nitro group, influences the reactivity and the conditions required for oxidation.
Formation of Carbonyl Derivatives
Oxidation of the hydroxyl group in phenolic compounds like this compound can lead to the formation of carbonyl derivatives. libretexts.org Depending on the oxidizing agent and reaction conditions, the phenolic hydroxyl group could theoretically be oxidized. However, strong oxidizing conditions that might be required could also affect other parts of the molecule, such as the acetyl group or the aromatic ring itself. For similar hydroxyacetophenone structures, oxidation of a hydroxyl group can yield a corresponding ketone or carboxylic acid. fiveable.me
Oxidizing Agent Specificity and Reaction Conditions
The choice of oxidizing agent is critical in determining the outcome of the reaction. Oxidizing agents are generally classified as "strong" or "weak," which affects their ability to oxidize different types of alcohols. libretexts.org
Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acid, are powerful enough to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. libretexts.orglibretexts.org In the case of this compound, such strong oxidants could potentially lead to cleavage of the aromatic ring or oxidation of the acetyl group's methyl substituent if conditions are not carefully controlled.
Weak Oxidizing Agents: Milder oxidants are used for more controlled transformations, such as the conversion of primary alcohols to aldehydes. libretexts.org Examples include Pyridinium Chlorochromate (PCC) and the reagents used in Swern or Dess-Martin periodinane oxidations. libretexts.org While typically used for aliphatic alcohols, their applicability to phenols is limited and depends on the specific substrate and conditions.
The following table summarizes various oxidizing agents and their general applications in alcohol oxidation.
| Oxidizing Agent/System | Classification | Typical Products from Alcohols |
| Potassium Permanganate (KMnO₄) | Strong | Carboxylic Acids (from 1°), Ketones (from 2°) |
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄) | Strong | Carboxylic Acids (from 1°), Ketones (from 2°) |
| Pyridinium Chlorochromate (PCC) | Weak | Aldehydes (from 1°), Ketones (from 2°) |
| Dess-Martin Periodinane (DMP) | Weak | Aldehydes (from 1°), Ketones (from 2°) |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Weak | Aldehydes (from 1°), Ketones (from 2°) |
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, providing a key pathway to synthesize the corresponding amino derivatives. This transformation is of significant interest for producing precursors for dyes, pharmaceuticals, and other complex organic molecules. The presence of the ketone (acetyl) group requires careful selection of reagents to achieve chemoselectivity.
Catalytic Hydrogenation to Amino Derivatives
Catalytic hydrogenation is a highly effective and clean method for reducing aromatic nitro groups. libretexts.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
Common catalysts for this transformation include:
Palladium on carbon (Pd/C) libretexts.orgontosight.ai
Platinum (Pt)
Nickel (Ni) diva-portal.org
This method is often highly chemoselective, meaning it can reduce the nitro group to an amine without affecting other reducible functional groups like the ketone or the aromatic ring. ontosight.aidiva-portal.org The reaction proceeds by the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately yielding 1-(4-amino-2-hydroxyphenyl)ethanone. quora.com
Chemical Reduction Methods
A variety of chemical reagents can also be used to reduce the nitro group. These methods are often employed when catalytic hydrogenation is not feasible or when different selectivity is required.
A study on the closely related compound, 4-nitroacetophenone, highlights several effective reducing systems:
Tin in Hydrochloric Acid (Sn/HCl): This is a classic and reliable method for reducing aromatic nitro compounds. It is known for its high chemoselectivity, reducing the nitro group to an amine while leaving the carbonyl group intact. ontosight.ai
Zinc in Ammonium Chloride (Zn/NH₄Cl): This system provides a milder, near-neutral condition for the reduction. ontosight.ai
Sodium Borohydride with Palladium on Carbon (NaBH₄/Pd/C): This combination of reagents in water can also effectively reduce the nitro group. ontosight.ai
The choice of reagent can significantly impact the yield and selectivity, as demonstrated by research on 4-nitroacetophenone.
| Reagent/System | Substrate | Product | Yield (%) | Reference |
| 10% Pd/C, H₂, Hydrazine (B178648) | 4-Nitroacetophenone | 4-Aminoacetophenone | 55.3% | ontosight.ai |
| Sn/HCl | 4-Nitroacetophenone | 4-Aminoacetophenone | 46.3% | ontosight.ai |
| Zn/NH₄Cl | 4-Nitroacetophenone | 4-Aminoacetophenone | 25% | ontosight.ai |
| NaBH₄, Ethanol (B145695) | 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 85.5% | ontosight.ai |
This table is based on data for the reduction of 4-nitroacetophenone and illustrates the chemoselectivity of different reagents. Note that NaBH₄ in ethanol selectively reduces the ketone, not the nitro group. ontosight.ai
Nucleophilic Substitution Reactions of the Hydroxyl Group
Direct nucleophilic substitution of the phenolic hydroxyl group is generally not a feasible reaction pathway. libretexts.orgquora.com The hydroxide (B78521) ion (OH⁻) is a very poor leaving group, making its displacement by another nucleophile energetically unfavorable.
However, the hydroxyl group can be converted into a good nucleophile itself. By treating the phenol (B47542) with a base, the acidic proton can be removed to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in substitution reactions, most notably the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com
In this reaction, the phenoxide anion of this compound would be formed by deprotonation with a suitable base (e.g., sodium hydride, NaH). This anion can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to displace the halide and form an ether. masterorganicchemistry.comyoutube.com
Similarly, the hydroxyl group can act as a nucleophile in esterification reactions. researchgate.net For example, it can attack an acyl chloride in the presence of a base like pyridine. The base serves to neutralize the HCl byproduct and facilitate the reaction, resulting in the formation of a phenyl ester. researchgate.net
Reactions with Halogenating Agents (e.g., SOCl₂)
The reaction of this compound with a halogenating agent like thionyl chloride (SOCl₂) primarily involves the phenolic hydroxyl group. Unlike aliphatic alcohols, which are readily converted to alkyl chlorides, phenols react differently. The general mechanism for the reaction of a carboxylic acid with thionyl chloride involves the formation of a chlorosulfite intermediate, followed by a nucleophilic acyl substitution. masterorganicchemistry.com For a carboxylic acid, the process begins with the attack of the hydroxyl oxygen on the sulfur atom of SOCl₂, leading to the expulsion of a chloride ion. This is followed by the formation of an acyl chlorosulfite, which then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon. masterorganicchemistry.com This results in the formation of an acid chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com
In the case of this compound, the reactant is a phenol. The phenolic hydroxyl group can react with thionyl chloride, but the conversion to an aryl chloride is generally less efficient than the corresponding reaction with alcohols. The initial step would be the formation of a chlorosulfite ester. However, the subsequent Sₙ2-type displacement of the chlorosulfite group by a chloride ion is difficult at an sp²-hybridized aromatic carbon. Therefore, direct conversion of the hydroxyl group to a chlorine atom on the aromatic ring under standard conditions with SOCl₂ is not a typical or efficient reaction. The ketone group on the ring is generally unreactive toward thionyl chloride under these conditions.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with a Grignard reagent (RMgX) is a multi-step process due to the presence of multiple reactive sites. Grignard reagents are not only potent nucleophiles but also strong bases. masterorganicchemistry.com
The most immediate reaction is an acid-base reaction. The phenolic hydroxyl group is acidic and will be readily deprotonated by the Grignard reagent, which acts as a base. This reaction consumes one equivalent of the Grignard reagent to form a magnesium phenoxide salt and an alkane. This initial step must be completed before any nucleophilic addition can occur.
Once the acidic proton has been neutralized, if excess Grignard reagent is present, it can then act as a nucleophile. The primary target for nucleophilic attack is the electrophilic carbonyl carbon of the ketone group. libretexts.org The reaction proceeds via nucleophilic addition to the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This addition breaks the pi bond of the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent workup with a dilute acid (like H₃O⁺) protonates the alkoxide to yield the final product, which is a tertiary alcohol. masterorganicchemistry.comlibretexts.org
Acid-Base Reaction: Deprotonation of the phenolic hydroxyl group.
Nucleophilic Addition: Attack of a second equivalent of the Grignard reagent on the ketone carbonyl.
Acidic Workup: Protonation of the resulting alkoxide to form a tertiary alcohol.
Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is governed by the electronic effects of the three existing substituents: the hydroxyl group (-OH), the acetyl group (-COCH₃), and the nitro group (-NO₂). msu.edu These reactions involve an electrophile attacking the electron-rich aromatic ring, forming a positively charged intermediate known as a benzenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
The directing and activating effects of the substituents are crucial in determining the position of the incoming electrophile.
| Substituent | Position | Type | Activating/Deactivating | Directing Effect |
| -OH | 2 | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |
| -COCH₃ | 1 | Electron Withdrawing | Deactivating | Meta |
| -NO₂ | 4 | Electron Withdrawing | Strongly Deactivating | Meta |
The directing effects are as follows:
-OH group (at C2): Directs to C3, C5, and C1 (already substituted).
-COCH₃ group (at C1): Directs to C3 and C5.
-NO₂ group (at C4): Directs to C2 (already substituted) and C6.
Both the powerful -OH group and the -COCH₃ group direct towards positions 3 and 5. The -OH group is the strongest activator, and its influence will dominate. Therefore, electrophilic attack is most likely to occur at position 3 or 5. Position 3 is ortho to the hydroxyl group and meta to the acetyl group. Position 5 is para to the hydroxyl group and ortho to the acetyl group. The powerful ortho-directing nature of the hydroxyl group makes these the most favorable sites for substitution.
Hydrolytic Mechanisms of Related Nitrophenyl Compounds
The study of the hydrolysis of related nitrophenyl compounds, particularly nitrophenyl esters like p-nitrophenyl acetate (B1210297) (PNPA), provides insight into the mechanistic pathways facilitated by the nitrophenyl group. The hydrolysis of these esters is a classic example of nucleophilic acyl substitution. cdnsciencepub.com
In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. diva-portal.org The key feature of nitrophenyl esters is that the nitrophenoxide ion is a relatively good leaving group. The electron-withdrawing nitro group helps to stabilize the negative charge on the departing phenoxide ion through resonance.
The general mechanism for the hydrolysis of a compound like p-nitrophenyl butyrate (B1204436) involves two main stages: acylation and deacylation, often mediated by enzymes like lipases. diva-portal.org In a non-enzymatic reaction, the process is similar:
Nucleophilic Attack: A nucleophile (e.g., OH⁻ or H₂O) attacks the carbonyl carbon.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the nitrophenoxide ion, which is stabilized by the electron-withdrawing nitro group.
Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that intramolecular general base catalysis can significantly enhance the reaction rate compared to corresponding para-substituted esters. nih.gov This highlights how the position of substituents can fundamentally alter the reaction mechanism and kinetics. nih.gov
Reaction Kinetics and Mechanistic Elucidation (e.g., Aminolysis for related compounds)
Kinetic studies of reactions involving nitrophenyl compounds, such as the aminolysis of nitrophenyl acetates, are instrumental in elucidating detailed reaction mechanisms. nih.gov Aminolysis reactions, where an amine is the nucleophile, are often studied under pseudo-first-order conditions by using a large excess of the amine. nih.gov
These studies have shown that the aminolysis of esters like phenyl 4-nitrophenyl thionocarbonate often proceeds through a stepwise mechanism involving a tetrahedral intermediate (T±). nih.gov The rate-determining step can change depending on the reactivity of the ester and the basicity of the amine. This is often visualized using Brønsted-type plots (log of the rate constant vs. the pKa of the nucleophile), where a linear plot suggests a single rate-determining step, while a curved plot indicates a change in the rate-determining step. nih.gov
For example, in the aminolysis of some phenyl acetates with poly(ethylenimine), curved Brønsted plots were observed for highly reactive esters, consistent with a stepwise reaction where the rate-determining step shifts from the breakdown of the tetrahedral intermediate to its formation as the amine's basicity increases. nih.gov
Below is a table summarizing kinetic findings from studies on related nitrophenyl compounds, illustrating how mechanistic details are derived.
| Reaction | Substrate(s) | Key Kinetic Findings | Inferred Mechanism |
| Aminolysis | Phenyl 4-nitrophenyl thionocarbonate & secondary alicyclic amines | Linear Brønsted plot (slope β = 0.25). nih.gov | Stepwise mechanism with the formation of the tetrahedral intermediate (T±) as the rate-determining step. nih.gov |
| Aminolysis | Methyl 4-nitrophenyl thionocarbonate & secondary alicyclic amines | Nonlinear plots of observed rate vs. amine concentration. nih.gov | Stepwise mechanism where amine expulsion from T± is competitive with leaving group expulsion. nih.gov |
| Aminolysis | Phenyl acetates & poly(ethylenimine) | Curved Brønsted-type plots for reactive esters. nih.gov | Stepwise reaction with a change in the rate-determining step from breakdown to formation of the tetrahedral intermediate. nih.gov |
| Aminolysis | p-Nitrophenyl acetate & dodecylamine | Reaction is 53 times faster in the presence of dodecylammonium propionate (B1217596) aggregates. rsc.org | Bifunctional catalysis by the surfactant aggregates in the organic solvent. rsc.org |
These kinetic investigations are crucial for understanding the factors that control reaction rates and pathways, such as the stability of intermediates and the nature of the rate-limiting transition state. nih.govnih.gov
Coordination Chemistry and Ligand Properties of 1 2 Hydroxy 4 Nitrophenyl Ethanone Derivatives
Role as Ligand Precursor for Schiff Bases
1-(2-Hydroxy-4-nitrophenyl)ethanone serves as a crucial building block for the synthesis of Schiff base ligands. The presence of a hydroxyl group ortho to the acetyl group, combined with the acetyl functionality itself, provides two key reaction sites for condensation reactions with primary amines. The reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the ethanone (B97240), followed by dehydration, to form an imine or azomethine (-C=N-) group, which is the characteristic linkage of a Schiff base. researchgate.netymerdigital.com
Formation of Metal Complexes
Schiff base ligands derived from this compound readily react with various transition metal salts, such as those of cobalt(II), nickel(II), copper(II), and zinc(II), to form stable metal complexes. nih.gov The synthesis is often carried out in a suitable solvent like ethanol (B145695) or methanol, where the ligand and the metal salt are mixed in a specific stoichiometric ratio, frequently leading to the precipitation of the complex.
Coordination Sites and Chelation Modes
The coordination of the Schiff base ligands derived from this compound to a central metal ion typically occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the azomethine group. repec.orgrsc.org This bidentate chelation forms a stable five or six-membered ring with the metal ion, a structural motif that enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.
In cases where the Schiff base is derived from a diamine, it can act as a tetradentate ligand with an N2O2 donor set, coordinating to the metal ion through two phenolic oxygens and two imine nitrogens. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.
The coordination is evidenced by spectroscopic techniques. In the infrared (IR) spectra of the metal complexes, the disappearance of the broad band corresponding to the phenolic -OH stretching vibration, typically observed in the free ligand, indicates the deprotonation of the hydroxyl group and its involvement in bonding to the metal ion. repec.org Furthermore, a shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation provides strong evidence for the coordination of the imine nitrogen to the metal center. repec.org New bands appearing in the far-infrared region of the spectra of the complexes can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. repec.org
Geometry of Metal Complexes
The geometry of the metal complexes formed with Schiff bases of this compound is dictated by several factors, including the coordination number of the metal ion, the nature of the metal ion itself, and the steric and electronic properties of the ligand. Common geometries observed for these types of complexes include octahedral, square planar, and tetrahedral.
Electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements are pivotal in determining the geometry of the complexes. For instance, d-d electronic transitions observed in the visible region of the spectrum can be characteristic of a specific coordination environment. The magnetic moment of a complex, determined from magnetic susceptibility measurements, provides information about the number of unpaired electrons in the metal's d-orbitals, which in turn helps in deducing the geometry.
Based on studies of analogous compounds, the following geometries are commonly proposed:
Octahedral: Often observed for Co(II) and Ni(II) complexes, especially when coordinated with water or other solvent molecules in addition to the Schiff base ligand. rsc.org
Square Planar: Frequently seen for Ni(II) and Cu(II) complexes. Diamagnetic Ni(II) complexes are a strong indicator of a square planar geometry.
Tetrahedral: This geometry is common for Zn(II) complexes, which are typically diamagnetic, and can also be found for some Co(II) and Ni(II) complexes.
Investigation of Metal-Ligand Interactions
The interaction between the metal ion and the Schiff base ligand is a key aspect of the coordination chemistry of these compounds. These interactions are primarily investigated through spectroscopic and magnetic studies.
Infrared spectroscopy, as previously mentioned, provides direct evidence of the coordination sites through shifts in vibrational frequencies of the phenolic C-O and azomethine C=N bonds, as well as the appearance of new M-O and M-N stretching bands.
Electronic spectra provide insights into the electronic structure of the metal ion within the ligand field. The position and intensity of the d-d transition bands are sensitive to the nature of the ligand and the geometry of the complex. The ligand field strength can be influenced by substituents on the Schiff base, such as the nitro group in this compound derivatives, which can affect the electronic properties of the donor atoms.
Magnetic susceptibility measurements complement the electronic spectral data in elucidating the geometry and the nature of the metal-ligand bond. The measured magnetic moment can distinguish between high-spin and low-spin complexes and help to confirm the proposed geometry. For example, a magnetic moment of approximately 1.73 B.M. for a Cu(II) complex is consistent with one unpaired electron, as expected for a d9 system in most geometries.
Table 1: Representative Infrared Spectral Data for Schiff Base Ligands Derived from Hydroxyacetophenones and Their Metal Complexes
| Compound Type | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Free Schiff Base Ligand | ~3400 (broad) | ~1620 | - | - |
| Metal Complex | Absent | Shifted to higher or lower frequency | ~420-500 | ~530-580 |
Note: The data presented in this table are generalized from typical values reported for Schiff base complexes of similar hydroxyacetophenone derivatives and serve as an illustrative example.
Table 2: Typical Electronic Spectral Data and Magnetic Moments for Metal Complexes of Analogous Schiff Base Ligands
| Metal Ion | Geometry | Typical d-d Transitions (nm) | Magnetic Moment (B.M.) |
| Co(II) | Octahedral | ~480-550, ~650-750 | ~4.3-5.2 |
| Ni(II) | Octahedral | ~550-650, ~900-1000 | ~2.8-3.5 |
| Ni(II) | Square Planar | ~500-600 | Diamagnetic |
| Cu(II) | Square Planar | ~600-700 | ~1.7-2.2 |
Note: This table provides representative data based on studies of analogous Schiff base complexes and is intended to be illustrative of the types of values observed.
Supramolecular Chemistry and Intermolecular Interactions Involving 1 2 Hydroxy 4 Nitrophenyl Ethanone
Intramolecular Hydrogen Bonding Patterns
A prominent feature of 1-(2-Hydroxy-4-nitrophenyl)ethanone is the strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the acetyl group. This interaction forms a stable six-membered ring, a motif commonly referred to as a resonance-assisted hydrogen bond (RAHB). mdpi.com This type of hydrogen bond is significantly stronger than many intermolecular hydrogen bonds due to the electronic effects of the aromatic system. mdpi.com Studies on analogous ortho-hydroxy acetophenones have shown that this intramolecular bond significantly influences the planarity of the molecule. researchgate.net The presence of an electron-withdrawing nitro group on the ring can further modulate the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby affecting the strength of this intramolecular hydrogen bond. In similar systems, this bond is crucial in determining the conformational preferences of the molecule. researchgate.net
Intermolecular Hydrogen Bonding and Self-Assembly
Despite the presence of a strong intramolecular hydrogen bond, this compound retains the capacity for intermolecular interactions, which are crucial for its self-assembly into larger supramolecular architectures. The molecule has several hydrogen bond acceptor sites: the oxygen atoms of the nitro group and the carbonyl oxygen (though the latter is already involved in an intramolecular bond). The phenolic hydroxyl group, while participating in an intramolecular bond, could potentially engage in weaker intermolecular hydrogen bonding.
In the solid state, it is plausible that these residual hydrogen bonding capabilities lead to the formation of dimers or extended chains. For instance, the nitro group is a potent hydrogen bond acceptor and could interact with C-H donors from the aromatic ring or the methyl group of neighboring molecules. This is a common feature in the crystal packing of nitrophenol derivatives. doubtnut.comvaia.com The self-assembly process is a delicate balance between the strong intramolecular interaction and the weaker, but numerous, intermolecular forces that collectively stabilize the crystal lattice.
Non-Covalent Interactions in Crystalline States (e.g., C-H···π, Chalcogen Bonds)
Beyond conventional hydrogen bonds, other non-covalent interactions play a significant role in the crystalline architecture of this compound.
π-π Stacking: The planar aromatic rings of this compound molecules can stack on top of each other, leading to stabilizing π-π interactions. These interactions are sensitive to the electronic nature of the aromatic system; the presence of nitro groups often leads to displaced or offset stacking arrangements to minimize electrostatic repulsion. figshare.com
Chalcogen Bonds: A more recently recognized non-covalent interaction is the chalcogen bond. This refers to the interaction between an electrophilic region on a covalently bonded chalcogen atom (like oxygen) and a nucleophilic site. mdpi.com The oxygen atoms of the nitro group in this compound could potentially act as chalcogen bond acceptors, interacting with electron-deficient sites on neighboring molecules. Studies have shown that the nitro group can participate in so-called π-hole interactions, which are significant in ligand-protein binding and could play a role in the crystal packing of nitroaromatic compounds. nih.gov
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |
|---|---|---|---|---|
| Intramolecular Hydrogen Bond | -OH | C=O | 8-10 mdpi.com | Dictates molecular conformation and planarity. |
| Intermolecular Hydrogen Bond | C-H | -NO2 | 1-4 | Drives self-assembly into dimers, chains, or sheets. |
| C-H···π Interaction | C-H | Aromatic Ring | 0.5-2.5 nih.gov | Contributes to crystal packing efficiency and stability. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 2-5 epfl.ch | Stabilizes layered structures in the crystal. |
| Chalcogen/π-hole Bond | Electrophilic Atom | -NO2 Oxygen | ~4-5 nih.gov | Provides directional stabilization in the crystal lattice. |
Solute-Solvent Interactions and Their Significance in Supramolecular Systems
The interactions between this compound and solvent molecules are critical for its solubility and the formation of supramolecular structures in solution. nih.gov The nature of the solvent—whether it is polar or non-polar, protic or aprotic—determines which functional groups of the solute are preferentially solvated. youtube.com
In protic solvents (like water or alcohols), the solvent molecules can act as both hydrogen bond donors and acceptors. They can compete with the intramolecular hydrogen bond and form intermolecular hydrogen bonds with the hydroxyl, carbonyl, and nitro groups of the solute. nih.govnih.gov This can influence the equilibrium between different conformers and affect the stability of self-assembled structures. acs.org The solubility of the compound is enhanced in these solvents due to these favorable interactions.
In aprotic polar solvents (like DMSO or acetone), the solvent can only act as a hydrogen bond acceptor. These solvents will strongly solvate the phenolic proton, potentially disrupting the intramolecular hydrogen bond to some extent. nih.gov
In non-polar solvents (like hexane (B92381) or toluene), the solute-solvent interactions are much weaker, dominated by van der Waals forces. In such environments, the intramolecular hydrogen bond is expected to be at its strongest, and solute-solute interactions (like intermolecular hydrogen bonding and π-π stacking) become more favorable, often leading to aggregation or precipitation. acs.org
The balance of these solute-solvent and solute-solute interactions is fundamental in supramolecular chemistry. By carefully choosing the solvent, it is possible to control the self-assembly process, leading to the formation of specific supramolecular polymers or well-defined aggregates. nih.gov
| Solvent Type | Primary Interaction Sites on Solute | Effect on Supramolecular Assembly |
|---|---|---|
| Protic (e.g., Water, Ethanol) | -OH, C=O, -NO2 (H-bonding) | Can disrupt solute-solute interactions, favoring solubility. |
| Aprotic Polar (e.g., DMSO, Acetone) | -OH (H-bond acceptor), Dipole-dipole with C=O and -NO2 | Strongly solvates polar groups, may alter conformational preferences. |
| Non-Polar (e.g., Hexane, Toluene) | Aromatic ring (van der Waals, π-interactions) | Favors solute-solute interactions and self-assembly/aggregation. |
Mechanistic Biological Interactions of 1 2 Hydroxy 4 Nitrophenyl Ethanone and Analogs in Vitro Focus
Investigation of Molecular Targets and Pathways
The biological effects of 1-(2-hydroxy-4-nitrophenyl)ethanone and its related compounds are initiated by their interaction with various cellular components, including enzymes, proteins, and nucleic acids. These interactions can trigger a cascade of events, leading to the modulation of critical cellular processes.
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Analogs of this compound have been investigated as inhibitors of several crucial enzymes.
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acid precursors, making it a significant target for chemotherapy. nih.govwikipedia.org Molecular docking studies on an analog, Ethanone (B97240) 1-(2-hydroxy-5-methyl phenyl), have indicated a strong binding affinity for the DHFR from Staphylococcus aureus, suggesting a potential mechanism for its antimicrobial properties. researchgate.net Another enzyme, tyrosinase, which is key to melanin (B1238610) production, has been a target of interest. Computational docking studies of 4-Hydroxy-2'-nitrophenyl ether, an analog, showed favorable interactions and a high binding affinity within the tyrosinase active site, indicating its potential as an effective tyrosinase inhibitor. fums.ac.ir
Table 1: Enzyme Inhibition Studies of this compound Analogs
| Compound/Analog | Target Enzyme | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Ethanone 1-(2-hydroxy-5-methyl phenyl) | Dihydrofolate reductase (DHFR) | Molecular Docking | Showed good binding efficacy with the enzyme. | researchgate.net |
| 4-Hydroxy- 2'-nitrodiphenyl ether | Tyrosinase | Molecular Docking | Displayed the most negative binding energy (-12.79 Kcal/mol), indicating favorable interactions with key amino acid residues at the active site. | fums.ac.ir |
Protein Binding Affinity (e.g., Albumin, Enzymes, Receptors)
The interaction of small molecules with proteins is fundamental to their distribution, metabolism, and efficacy. Serum albumin, the most abundant plasma protein, is known to bind a wide variety of compounds, affecting their pharmacokinetic profiles. researchgate.netnih.gov Studies have shown that serum albumins from multiple vertebrate species can react with and bind p-nitrophenylacetate, a related structure. nih.gov This binding often occurs at major drug-binding sites on albumin. nih.govspringernature.com
The affinity of a compound for albumin can be a deliberate strategy to enhance its half-life in the body. researchgate.netnih.gov Beyond transport proteins, analogs of this compound demonstrate binding affinity for various enzymes and receptors, which is often the initial step in their mechanism of action. researchgate.netresearchgate.net For instance, molecular docking has shown that Ethanone 1-(2-hydroxy-5-methyl phenyl) has a good binding efficacy with proteins like Dehydrosqualene synthase in Staphylococcus aureus. researchgate.net
Nucleic acids, particularly DNA, are primary targets for drugs designed to interfere with cellular replication and protein synthesis. atdbio.com Small molecules can interact with DNA through several modes, including binding to the grooves of the double helix, intercalating between base pairs, or causing chemical modifications like alkylation. atdbio.com
While direct studies on this compound are limited, the mechanisms of its analogs, particularly in the context of anticancer activity, often involve DNA interaction. nih.gov Some anticancer nucleoside analogs function by being incorporated into DNA during replication, which leads to the stalling of replication forks, chain termination, and the activation of DNA damage sensors, ultimately triggering cell death. nih.gov Other molecules, like certain antibiotics, feature planar aromatic rings that slide into the DNA double helix (intercalation) and side chains that interact with the minor groove, forming highly stable complexes that inhibit DNA and RNA synthesis. atdbio.com Chemical probes have also been developed to study and stabilize protein-nucleic acid interactions, highlighting the importance of these complexes in cellular function and disease. nih.gov
By interacting with molecular targets, this compound analogs can significantly modulate cellular processes, including signaling pathways, programmed cell death (apoptosis), and the cell division cycle.
Several analogs have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) was found to induce significant cell cycle arrest in the G0/G1 phase and trigger apoptosis in HT-29 human colon cancer cells. semanticscholar.org The treated cells exhibited classic apoptotic features like cell shrinkage, membrane blebbing, and nuclear condensation. semanticscholar.org
4-hydroxyderricin , a chalcone (B49325) analog, suppresses the proliferation of hepatocellular carcinoma cells by promoting apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR signaling pathway. nih.gov
Prunetrin , a flavonoid analog, was shown to arrest the cell cycle in the G2/M phase in Hep3B liver cancer cells. mdpi.com This arrest was associated with a decrease in key cell cycle regulatory proteins like Cyclin B1 and CDK1. mdpi.com The compound also induced apoptosis through the mitochondrial pathway. mdpi.com
Certain chromone (B188151) congeners have been shown to exert a dual mechanism of action by inducing both apoptosis and cell cycle arrest in cancer cells. nih.gov
These findings illustrate a common theme where analogs of this compound interfere with the normal progression of the cell cycle and activate apoptotic pathways, which are key mechanisms for anticancer activity.
Table 2: Modulation of Cellular Processes by Analogs
| Compound/Analog | Cell Line | Effect | Pathway/Mechanism | Reference |
|---|---|---|---|---|
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon Cancer) | G0/G1 cell cycle arrest, Apoptosis | Up-regulation of pro-apoptotic proteins Bax and PUMA. | semanticscholar.org |
| 4-hydroxyderricin | HepG2, Huh7 (Hepatocellular Carcinoma) | Apoptosis, Cell Cycle Arrest | Down-regulation of PI3K/AKT/mTOR signaling pathway. | nih.gov |
| Prunetrin | Hep3B (Liver Cancer) | G2/M cell cycle arrest, Apoptosis | Inhibition of mTOR/AKT pathway, activation of p38-MAPK. | mdpi.com |
Mechanistic Basis of Specific Activities (e.g., Antitubercular, Antiviral, Anticancer, Antifungal, Antioxidant)
The molecular interactions detailed above translate into a range of specific biological activities. The mechanism for each activity is rooted in the specific pathways and targets affected by the compound.
Anticancer: The anticancer activity of many analogs is mechanistically based on the induction of cell cycle arrest and apoptosis. semanticscholar.orgnih.gov By halting cell division at checkpoints like G0/G1 or G2/M, these compounds prevent the proliferation of cancer cells. semanticscholar.orgmdpi.com The subsequent activation of apoptotic pathways, often signaled by the cleavage of proteins like PARP and caspases, leads to programmed cell death. mdpi.comabcam.com The modulation of key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, is another core mechanism. nih.gov
Antiviral: The antiviral mechanism of some analogs has been traced to the inhibition of early stages of viral replication. For example, derivatives of a benzenesulphonamide compound were found to inhibit influenza virus adsorption or penetration into the host cell, effectively blocking the infection at its onset. nih.gov
Antifungal: The antifungal mechanisms of related compounds can be multifaceted. One identified mechanism involves direct damage to the fungal cell membrane. The compound 1-nitro-2-phenylethane, for instance, is suggested to have a fungicidal action that modifies the structure of the fungus, leading to plasmolysis and cytosolic leakage. mdpi.com Other analogs, like certain imidazolium (B1220033) salts, induce apoptosis in pathogenic Candida species by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. nih.gov
Antioxidant: The antioxidant activity of phenolic compounds, including structures related to this compound, is primarily based on their ability to scavenge free radicals. Assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrate this capacity, where the antioxidant donates a hydrogen atom to the radical, neutralizing it. researchgate.net Theoretical studies suggest this activity is linked to thermodynamic properties like bond dissociation enthalpy (BDE). preprints.org Other assays, such as FRAP (ferric reducing antioxidant power), show the ability of these compounds to act as reducing agents, another important facet of antioxidant protection. nih.gov
Computational Approaches to Biological Interaction Studies
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These in silico approaches provide insights into binding affinities and modes, guiding further experimental work.
Molecular docking has been extensively used to study analogs of this compound. These studies simulate the binding of a ligand to the active site of a target protein, calculating a binding energy that indicates the stability of the complex.
Docking of Ethanone 1-(2-hydroxy-5-methyl phenyl) against proteins from Staphylococcus aureus, such as Dihydrofolate reductase (DHFR) and Dehydrosqualene synthase, revealed good binding affinities, helping to explain its potential antimicrobial action. researchgate.net
The binding mode of 4-Hydroxy- 2'-nitrodiphenyl ether with the enzyme tyrosinase was investigated, identifying key interactions, such as the oxygen of the nitro group interacting with copper ions in the active site. fums.ac.ir
The anti-inflammatory potential of p-nitrophenyl hydrazone derivatives was explored by docking them against target enzymes like COX-2 and 5-LOX. d-nb.inforesearchgate.net
For chromone congeners with observed anticancer activity, docking studies helped to rationalize their efficacy by showing strong binding affinity within the active pocket of the CDK4 enzyme, which is crucial for cell cycle progression. nih.gov
These computational approaches allow for the rapid screening of compounds and provide a theoretical framework for understanding their mechanistic interactions at a molecular level.
Table 3: Summary of Computational Studies on Analogs
| Compound/Analog Class | Target Protein(s) | Software/Method | Key Finding | Reference |
|---|---|---|---|---|
| Ethanone 1-(2-hydroxy-5-methyl phenyl) | Dehydrosqualene synthase, DHFR (S. aureus) | PyRx | Good binding efficacy with target proteins. | researchgate.net |
| Hydroxy nitrodiphenyl ether derivatives | Tyrosinase | AutoDock 4.2 | Favorable interactions with key amino acid residues; metal-ligand interaction with Cu2+ ions. | fums.ac.ir |
| p-nitrophenyl hydrazones | COX-2, 5-LOX, H+/K+ ATPase | Autodock Vina | Identification of potent multi-target inhibitors. | d-nb.inforesearchgate.net |
Synthesis and Reactivity of Advanced Derivatives and Analogs of 1 2 Hydroxy 4 Nitrophenyl Ethanone
Design Principles for Functionalized Derivatives
The functionalization of 1-(2-hydroxy-4-nitrophenyl)ethanone is guided by established principles in medicinal and materials chemistry aimed at creating novel compounds with specific, enhanced properties. A primary strategy involves leveraging the existing functional groups to build more complex molecular architectures. The presence of the ortho-hydroxyl and the acetyl group facilitates cyclization reactions to form heterocyclic systems, while the ketone moiety is a key reactant in condensation reactions.
A common design approach is to merge the this compound scaffold, or its derivatives, with other pharmacophores—molecular features known to be responsible for a substance's biological activity. dovepress.com This strategy aims to enhance efficacy and modulate properties like solubility and target binding. dovepress.com For instance, the α,β-unsaturated carbonyl system of chalcones, synthesized from this ethanone (B97240), is a reactive moiety that serves as a precursor for various heterocyclic compounds with a wide spectrum of pharmacological activities. acs.org The nitro group significantly influences the electronic properties of the molecule, which can be crucial for its reactivity and interaction with biological targets. The design of derivatives often focuses on creating compounds like chalcones, flavones, and pyrazoles, which are known privileged scaffolds in drug discovery.
Synthesis of Chalcone (B49325) Derivatives bearing Nitrophenyl and Hydroxyl Moieties
The most prominent method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. This base- or acid-catalyzed reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. acs.orgnih.gov In this context, this compound reacts with various substituted benzaldehydes to yield 2'-hydroxy-4'-nitrochalcones.
The general reaction involves activating the α-carbon of the acetophenone with a base (like NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of a chalcone. rjlbpcs.comrsc.org However, the presence of the electron-withdrawing nitro group can influence the reaction, and in some cases, acid catalysis may be preferred to achieve better yields and avoid side reactions. nih.govjocpr.com Various condensing agents and conditions, including conventional heating, grinding methods, and microwave irradiation, have been explored to optimize the synthesis. rjlbpcs.comjocpr.com
The table below summarizes the synthesis of various chalcone derivatives using the Claisen-Schmidt condensation, illustrating the versatility of the reaction with different starting materials and catalysts.
| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-methoxyacetophenone | 4-ethoxybenzaldehyde | NaOH, grinding, RT | (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)propenone | 86 | rjlbpcs.com |
| 4-methoxyacetophenone | 2,4-dichlorobenzaldehyde | NaOH, grinding, RT | (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)propenone | 75 | rjlbpcs.com |
| 2-nitroacetophenone | 4-nitrobenzaldehyde (B150856) | NaOH, ethanol (B145695), RT, 3h | (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 81 | mdpi.com |
| 1,3-diacetylbenzene | Vanillin (2 eq.) | c-H₂SO₄, ethanol, reflux, 24h | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | 23 | nih.gov |
Synthesis of Heterocyclic Compounds Incorporating this compound Fragments
The this compound scaffold is a key building block for a variety of heterocyclic compounds. The primary route involves the initial synthesis of a chalcone derivative, which then undergoes cyclization reactions to form five- or six-membered rings. eurekaselect.comnih.gov The reactive α,β-unsaturated ketone system of the chalcone is susceptible to attack by various nucleophiles, leading to the formation of important heterocyclic systems like flavones, pyrazoles, and pyrimidines. researchgate.net
Synthesis of Flavones: Flavones (2-phenylchromen-4-ones) are a major class of flavonoids synthesized from 2'-hydroxychalcones. The chalcone derived from this compound is a 2'-hydroxychalcone, making it an ideal precursor for flavone (B191248) synthesis. The most common method is the oxidative cyclization of the chalcone. innovareacademics.in This can be achieved using various catalytic systems, with a popular choice being iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in The reaction proceeds through an intramolecular nucleophilic attack of the hydroxyl group, followed by oxidation to form the flavone ring system.
Synthesis of Pyrazoles and Other Heterocycles: Chalcones are also versatile precursors for nitrogen-containing heterocycles. The reaction of a chalcone with hydrazine (B178648) or its derivatives is a classic method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles. eurekaselect.comnih.govresearchgate.net Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. nih.gov Other reagents like hydroxylamine, urea, and thiourea (B124793) can react with the chalcone backbone to yield isoxazoles, pyrimidin-2-ols, and pyrimidine-2-thiones, respectively. researchgate.net These reactions typically proceed via Michael addition to the double bond followed by intramolecular condensation and dehydration/dehydrogenation.
The table below provides examples of heterocyclic compounds synthesized from chalcone precursors.
| Chalcone Derivative | Reagent | Catalyst/Conditions | Heterocyclic Product | Yield (%) | Reference |
| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Hydroxylamine hydrochloride | NaOH, ethanol, RT | 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole | 73 | researchgate.net |
| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Hydrazine hydrate | Glacial acetic acid, reflux, 6h | 3,5-bis(4-nitrophenyl)-4,5-dihydropyrazole | 70 | researchgate.net |
| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Urea | NaOH, ethanol, reflux, 8h | 4,6-bis(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidin-2-ol | 65 | researchgate.net |
| 2'-hydroxy-3,4-dimethoxychalcone | NaOH (in alkali condition) | Reflux, 12h | 3',4'-dimethoxyflavanone | 72 | researchgate.net |
| 2-hydroxy chalcone derivatives | Iodine/DMSO | - | Substituted flavone derivatives | 59-78 | innovareacademics.in |
Modifications for Enhanced Reactivity and Selectivity
Improving the efficiency, yield, and selectivity of reactions involving this compound and its derivatives is a continuous area of research. Modifications span from altering reaction conditions and catalysts to derivatizing the starting material itself.
One key aspect is catalyst selection. For the Claisen-Schmidt condensation, while strong bases like NaOH are common, the presence of sensitive functional groups like the nitro group may necessitate milder or different types of catalysts. Acid catalysts are an alternative that can prevent side reactions sometimes observed under basic conditions with nitro-substituted reactants. jocpr.com For the subsequent cyclization of chalcones to flavones, a range of oxidative systems beyond DMSO/I₂, such as palladium catalysts or n-tetrabutylammonium tribromide, have been developed to enhance reaction rates and yields. rsc.orgorientjchem.org
The use of unconventional energy sources is another avenue for enhancing reactivity. Ultrasound irradiation and microwave-assisted synthesis have been successfully employed for the synthesis of chalcones, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Similarly, photochemical methods have been explored as an alternative to thermal or base-catalyzed cyclization for producing flavanones from chalcones. nih.gov
Structural modification of the starting ethanone is also a powerful strategy. For example, introducing a thioether linkage by reacting a bromo-substituted analogue like 2-bromo-4'-hydroxyacetophenone (B28259) with various heteroaryl thiols creates a new class of compounds with tailored properties. nih.gov These modifications not only introduce new functionalities but can also alter the reactivity of the core structure, enabling different synthetic pathways and the creation of derivatives with enhanced biological or material properties.
Applications of 1 2 Hydroxy 4 Nitrophenyl Ethanone in Organic Synthesis and Catalysis
Role as a Key Intermediate in Complex Molecule Synthesis
1-(2-Hydroxy-4-nitrophenyl)ethanone serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules, including biologically active compounds. mdpi.comnih.govmdpi.com Its functional groups can be readily modified to build intricate molecular architectures.
For instance, the nitro group can be reduced to an amine, which can then undergo further reactions to form heterocyclic compounds like benzimidazoles. nih.govnih.gov These benzimidazole (B57391) derivatives are known to form stable complexes with various transition metals, which can exhibit enhanced catalytic activity. nih.govnih.gov The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole from its Schiff base precursor is a critical process with wide-ranging applications in coordination chemistry and medicinal chemistry. nih.govnih.gov
Furthermore, the ketone and hydroxyl groups can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. uns.ac.id Chalcones are a class of compounds with a broad spectrum of biological activities and are valuable precursors for the synthesis of flavonoids and other pharmaceuticals.
The versatility of this compound is also evident in its use in the synthesis of 1-indanones, which are potent antiviral, anti-inflammatory, and anticancer compounds. beilstein-journals.org The synthesis often involves intramolecular cyclization reactions, where the functional groups of the starting material guide the formation of the desired ring system. beilstein-journals.org
Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives
| Starting Material Derivative | Reaction Type | Product Class | Potential Application |
| N-(4-nitrobenzyl) benzene-1,2-diamine | Cyclization | 2-(4-nitrophenyl)-1H-benzimidazole | Coordination Chemistry, Medicinal Chemistry |
| 4'-Hydroxy-4-nitro chalcone (B49325) | - | Chalcone | Pharmaceuticals |
| 3-Arylpropanoic acids | Intramolecular Friedel–Crafts acylation | 1-Indanones | Antiviral, Anti-inflammatory, Anticancer |
Applications in Enantioselective Catalysis
While direct applications of this compound in enantioselective catalysis are not extensively documented in the provided search results, its derivatives, particularly those forming chiral Schiff base ligands, have significant potential in this area. The formation of metal complexes with these ligands can create chiral environments around the metal center, enabling the catalysis of enantioselective reactions. nih.govnih.gov
The development of catalysts for asymmetric synthesis is a major focus in modern organic chemistry, aiming to produce single enantiomers of chiral molecules, which is crucial for the pharmaceutical industry. The structural features of this compound derivatives, with their potential for forming stable, well-defined metal complexes, make them promising candidates for the design of new enantioselective catalysts. acs.org
Utilization in Green Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.edunih.gov this compound and its derivatives are being explored in the context of greener synthetic methodologies.
One approach involves the use of environmentally benign catalysts and solvents. For example, the synthesis of 1-indanones from related arylpropanoic acids has been achieved using microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids. beilstein-journals.org This method offers advantages such as faster reaction times and the potential for catalyst recycling. beilstein-journals.org
Furthermore, solvent-free reaction conditions, such as grinding techniques, have been employed for the synthesis of chalcones, minimizing the use of volatile organic solvents. uns.ac.id The development of one-pot, multi-component reactions also contributes to green chemistry by reducing the number of synthetic steps and purification processes, leading to higher efficiency and less waste. researchgate.net
Table 2: Green Chemistry Metrics for Selected Syntheses researchgate.net
| Synthesis | Atom Economy (AE) | Reaction Yield (ε) | Stoichiometric Factor (SF) | Material Recovery Parameter (MRP) | Reaction Mass Efficiency (RME) |
| Epoxidation of R-(+)-limonene | 0.89 | 0.65 | 0.71 | 1.0 | 0.415 |
| Florol via isoprenol cyclization | 1.0 | 0.70 | 0.33 | 1.0 | 0.233 |
| Dihydrocarvone from limonene-1,2-epoxide | 1.0 | 0.63 | 1.0 | 1.0 | 0.63 |
Development of Fluorescent Sensors for Metal Ions
Fluorescent sensors are powerful tools for detecting and quantifying metal ions, which play crucial roles in biological systems and can be environmental pollutants. nih.govcore.ac.uk The design of these sensors often involves a fluorophore unit linked to a metal ion recognition site. nih.gov
Derivatives of this compound are promising candidates for the development of such sensors. The hydroxyl and ketone groups can act as a binding site for metal ions, and the electronic properties of the aromatic ring, influenced by the nitro group, can be modulated upon metal ion coordination. This interaction can lead to a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, allowing for the detection of the target metal ion. rsc.org
The design of selective and sensitive fluorescent probes is an active area of research, with various mechanisms being explored, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov The structural versatility of this compound derivatives allows for the fine-tuning of their photophysical and recognition properties to create sensors for specific metal ions. researchgate.netnih.gov
Potential in Materials Science (e.g., Polymer Science)
The unique chemical structure of this compound also suggests its potential use in materials science, particularly in the synthesis of functional polymers. The reactive functional groups can be used to incorporate this unit into polymer chains or as a pendant group, imparting specific properties to the resulting material.
For example, polymers containing the this compound moiety could exhibit interesting optical or electronic properties due to the presence of the nitroaromatic system. These materials could find applications in areas such as nonlinear optics or as components in electronic devices.
Furthermore, the ability of the hydroxyl and ketone groups to coordinate with metal ions could be exploited to create metal-containing polymers. nih.govnih.gov These materials might possess catalytic activity or have interesting magnetic or electrical properties. The field of polymer science is continually seeking new monomers and functional units to create materials with advanced properties, and this compound represents a potentially valuable building block in this endeavor. mdpi.com
Future Research Directions and Unexplored Avenues for 1 2 Hydroxy 4 Nitrophenyl Ethanone
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The classical synthesis of 1-(2-Hydroxy-4-nitrophenyl)ethanone typically involves the nitration of 2-hydroxyacetophenone (B1195853) using a mixture of concentrated nitric acid and sulfuric acid. brainly.comchegg.comresearchgate.net While effective, this method presents challenges related to harsh reaction conditions, the use of corrosive acids, and the formation of isomeric byproducts. brainly.comprepchem.com Future research should pivot towards developing more efficient, selective, and environmentally benign synthetic strategies.
Key areas for future investigation include:
Green Nitrating Agents: Exploring solid-acid catalysts, such as acidic clays (B1170129) researchgate.net, zeolites, or supported acids, could offer higher selectivity and easier separation, minimizing waste. Alternative nitrating systems, like dinitrogen pentoxide (N₂O₅) in aprotic solvents or metal nitrate/acid anhydride (B1165640) combinations, warrant investigation to avoid strong mineral acids.
Alternative Reaction Media: The use of ionic liquids or deep eutectic solvents could provide non-volatile and recyclable reaction media, potentially enhancing reaction rates and selectivity compared to traditional organic solvents or harsh acid mixtures.
Process Intensification: Methodologies like microwave-assisted synthesis and flow chemistry should be explored. Microwave irradiation has been shown to accelerate the synthesis of related chalcones from 2'-hydroxyacetophenone (B8834), suggesting its potential for the nitration step to reduce reaction times and improve energy efficiency. nih.gov Flow reactors could offer better control over reaction parameters, particularly for highly exothermic nitration reactions, improving safety and yield.
Table 1: Comparison of Synthetic Methodologies for Nitration
| Methodology | Reagents | Potential Advantages for Future Research | Research Focus |
|---|---|---|---|
| Classical Method | Conc. HNO₃ / Conc. H₂SO₄ | Well-established | N/A (Baseline) |
| Green Catalysis | Solid acid catalysts (e.g., acidic clay, zeolites) | Reusability, reduced corrosion, potentially higher selectivity | Catalyst design and optimization |
| Alternative Media | Ionic Liquids, Deep Eutectic Solvents | Recyclability, enhanced reaction rates, improved safety | Solvent screening and process optimization |
| Process Intensification | Microwave Irradiation, Flow Chemistry | Rapid heating, shorter reaction times, precise control, enhanced safety | Reactor design and parameter optimization |
| Advanced Procedures | One-Pot Synthesis | Reduced workup steps, higher atom economy, improved efficiency | Design of tandem reaction sequences |
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups govern the regioselectivity of electrophilic substitution, but quantitative and predictive models are lacking. brainly.com
Future mechanistic studies should focus on:
Regioselectivity in Synthesis: Detailed kinetic and computational studies on the nitration of 2-hydroxyacetophenone are needed to precisely quantify the factors controlling the formation of the 4-nitro isomer versus other isomers. This involves modeling transition states and reaction pathways using methods like Density Functional Theory (DFT). researchgate.netnih.gov
Ketone Group Reactivity: The ketone moiety is a hub for various transformations, such as reductions, condensations (e.g., Aldol (B89426), Claisen-Schmidt), and oxidations. Future work should involve mechanistic elucidation of these reactions. For example, in the synthesis of chalcones, understanding the kinetics and thermodynamics will allow for better control over product yields and stereoselectivity. nih.gov The electronic impact of the ortho-hydroxyl and para-nitro groups on the ketone's reactivity, compared to unsubstituted acetophenone (B1666503), requires systematic investigation. mdpi.com
Nitro Group Transformations: The reduction of the nitro group to an amine is a key step in synthesizing derivatives like 1-(4-Amino-2-hydroxyphenyl)ethanone. Mechanistic studies could explore selective reduction methods that leave the ketone functionality intact, using novel catalytic systems and comparing their efficiency and selectivity.
Phenolic Hydroxyl Reactivity: The acidity and nucleophilicity of the phenolic hydroxyl group can be modulated. Future studies could investigate the mechanism of O-alkylation and O-acylation reactions, exploring phase-transfer catalysis or base-mediated reactions to understand how to selectively protect or derivatize this group.
Exploration of New Spectroscopic Probes and Computational Models
The photophysical and electronic properties of this compound are ripe for exploration. Nitrophenols are known to have interesting excited-state dynamics, including the potential for proton transfer and charge transfer, which can be harnessed for various applications. mdpi.com
Future research avenues in this domain include:
Development of Spectroscopic Probes: The compound's structure suggests potential as a colorimetric or fluorescent sensor. The interaction of the phenolic group and nitro group with analytes (e.g., metal ions, anions, or biologically relevant molecules) could lead to a measurable change in its UV-Visible absorption or fluorescence emission spectrum. researchgate.netnih.gov Future work should focus on designing and synthesizing probes where binding events trigger a distinct spectroscopic response.
Ultrafast Spectroscopy: Investigating the excited-state dynamics using femtosecond transient absorption (fs-TA) or femtosecond stimulated Raman spectroscopy (FSRS) could reveal processes like excited-state intramolecular proton transfer (ESIPT) between the phenolic proton and the ketone or nitro oxygen atoms. mdpi.com Understanding these ultrafast events is key to designing molecules for applications in photochemistry and materials science.
Advanced Computational Modeling: While DFT is a powerful tool, more advanced computational models can provide deeper insights. researchgate.netresearchgate.net Future research could employ time-dependent DFT (TD-DFT) to accurately predict electronic absorption spectra and model excited-state properties. Combining DFT with molecular dynamics (MD) simulations can help understand the role of the solvent and conformational changes on the molecule's properties and reactivity. nih.govresearchgate.net These models can be used to pre-screen derivatives for desired spectroscopic characteristics before their synthesis.
Expansion into Novel Coordination and Supramolecular Architectures
The multiple functional groups of this compound make it an excellent candidate as a ligand for metal complexes and a building block for supramolecular assemblies. These advanced materials could have applications in catalysis, sensing, and gas storage.
Promising future directions are:
Coordination Chemistry: The phenolic oxygen and ketone oxygen can act as a bidentate chelate to coordinate with a wide range of metal ions. Future work should involve the synthesis and characterization of metal complexes with transition metals (e.g., Cu, Ni, Co) and lanthanides. The resulting complexes could be explored for their catalytic activity, magnetic properties, or as precursors for metal-organic frameworks (MOFs). The synthesis of Schiff base derivatives from this compound would further expand the range of possible coordination environments. google.com
Supramolecular Assemblies: Inspired by studies on related molecules like 4-nitrophenol (B140041) nih.gov, this compound could be used to construct intricate supramolecular structures through non-covalent interactions such as hydrogen bonding (O-H···O, C-H···O) and π-π stacking. Future research should explore co-crystallization with other molecules (e.g., cucurbiturils, cyclodextrins, or other aromatic systems) to form host-guest complexes, organic nanotubes, or liquid crystals. nih.gov
Functional Materials: By incorporating this molecule into polymers or MOFs, it may be possible to create materials with tunable properties. For example, the nitro group could be used for post-synthetic modification within a MOF, or the entire molecule could act as a responsive unit in a "smart" polymer that changes properties in response to stimuli like pH or light.
Deeper Elucidation of Mechanistic Biological Interactions and Structure-Activity Relationships for New Applications
Nitroaromatic compounds are well-represented in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov The structural motifs within this compound are present in many bioactive molecules, suggesting significant untapped potential.
Future research should be directed towards:
Synthesis of Derivatives and Biological Screening: A systematic approach to synthesizing derivatives is needed. This includes modifying the acetyl group (e.g., forming chalcones nih.gov, hydrazones, or Schiff bases google.com), the nitro group (e.g., reduction to an amine), and the aromatic ring. These libraries of compounds should then be screened against a wide range of biological targets, including enzymes (e.g., kinases, proteases, tyrosinase google.com), microbial strains (bacteria, fungi) nih.gov, and cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies: A crucial goal is to establish clear SARs. By correlating the structural modifications with changes in biological activity, researchers can identify the key pharmacophoric features. This knowledge is essential for the rational design of more potent and selective agents.
Mechanistic Biology and Target Identification: For any active compounds discovered, it is vital to elucidate their mechanism of action. This involves identifying the specific biomolecular target and understanding the molecular interactions driving the biological effect. Techniques such as thermal shift assays, enzymatic assays, and molecular docking simulations can be employed. nih.gov For example, the nitro group is often reduced in vivo to generate reactive species, a mechanism that could be explored for designing hypoxia-activated prodrugs. researchgate.net
Herbicidal and Agrochemical Applications: Related structures, such as triketones derived from cyclic diones, are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. nih.gov Derivatives of this compound could be designed and tested as potential HPPD inhibitors or for other agrochemical applications.
Table 2: Potential Biological Applications and Research Strategies
| Potential Application | Key Structural Feature | Research Strategy | Example from Related Compounds |
|---|---|---|---|
| Antimicrobial | Nitro group, aromatic ring | Synthesis of derivatives (e.g., Schiff bases, heterocycles), MIC screening, mechanistic studies. | Nitrated benzothiazoles show activity against P. aeruginosa. nih.gov |
| Anticancer | Chalcone (B49325) backbone | Synthesis of chalcone derivatives via Claisen-Schmidt condensation, cytotoxicity assays (e.g., against MCF-7 cells). | Chalcones from 2'-hydroxyacetophenone show antiproliferative activity. nih.gov |
| Enzyme Inhibition | Chelating groups (OH, C=O), nitro group | Synthesis of libraries, in vitro enzyme inhibition assays, molecular docking. | Schiff bases of hydroxyacetophenones inhibit tyrosinase. google.com |
| Herbicidal | Triketone motif | Design and synthesis of triketone derivatives, HPPD inhibition assays, crop safety studies. | Triketone herbicides are potent HPPD inhibitors. nih.gov |
Q & A
Q. What are the optimized synthetic routes for 1-(2-Hydroxy-4-nitrophenyl)ethanone, and how do reaction conditions influence yield and purity?
Methodological Answer: Two primary routes are documented:
- Route A : Condensation of Meldrum’s acid with 4-nitrosalicylic acid under acidic conditions, followed by thermal decarboxylation. Yield optimization requires precise temperature control (80–100°C) and stoichiometric excess of 4-nitrosalicylic acid .
- Route B : Friedel-Crafts acylation of m-nitrophenol using acetyl chloride in the presence of AlCl₃. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .
Key factors include solvent polarity, catalyst loading, and reaction time. Comparative analysis of these routes should include GC-MS or HPLC to assess byproduct formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- NMR : The aromatic proton environment (δ 7.5–8.5 ppm) and hydroxyl proton (δ ~12 ppm, broad singlet) in DMSO-d₆ confirm substitution patterns. The acetyl group appears as a singlet at δ 2.6 ppm .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) are diagnostic. Nitro group vibrations appear at ~1520 and 1340 cm⁻¹ .
- MS : The molecular ion peak (M⁺) at m/z 195 (C₈H₇NO₄) and fragmentation patterns (e.g., loss of –NO₂ or –COCH₃) validate the structure .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: While toxicity data are limited, regulatory guidelines (EC1272/08) recommend:
- Avoiding inhalation/contact using PPE (gloves, lab coats, goggles).
- Working in a fume hood (P261, P262) .
- Waste disposal via neutralization with dilute NaOH followed by incineration.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Catalyst activity : AlCl₃ purity and moisture content in Friedel-Crafts reactions.
- Thermal stability : Decarboxylation efficiency in Route A depends on controlled heating rates .
Systematic DOE (Design of Experiments) studies, including factors like solvent choice (polar vs. nonpolar) and catalyst recycling, can isolate critical variables. Cross-validate results using independent characterization (e.g., elemental analysis) .
Q. What computational strategies are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use PyRx or AutoDock Vina to model interactions with microbial enzymes (e.g., dihydrofolate reductase). The nitro and hydroxyl groups may form hydrogen bonds with active-site residues .
- ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., logP ~1.5, MW 195.15 g/mol) and bioavailability. Zero violations suggest drug-like potential .
Q. How can crystallographic data improve the understanding of this compound’s solid-state properties?
Methodological Answer:
- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. High-resolution (<1.0 Å) X-ray data reveal hydrogen-bonding networks (e.g., O–H⋯O interactions) influencing crystal packing .
- Thermal Analysis : DSC can correlate melting points (Tₘ ~160–170°C) with polymorph stability.
Q. What methodologies are recommended for studying the thermodynamic properties of this compound?
Methodological Answer:
- Phase-Change Data : Determine boiling points (Tₜᵣ) via differential scanning calorimetry (DSC) or static vapor-pressure measurements. Compare with NIST-referenced analogs (e.g., 1-(4-fluorophenyl)ethanone, Tₜᵣ = 469.2 K) .
- Solubility Parameters : Use Hansen solubility parameters in solvents like DMSO or ethanol to optimize recrystallization .
Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Condensation Reactions : React with 4-nitrobenzaldehyde in ethanol under acidic conditions to form chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) .
- Functionalization : Protect the hydroxyl group (e.g., acetylation) to study electronic effects on reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
